Lenacil

Vue d'ensemble

Description

Le Lenacil est un herbicide sélectif de l'uracile principalement utilisé pour la lutte contre les mauvaises herbes dans diverses cultures telles que la betterave sucrière, la betterave rouge, la betterave fourragère et les épinards . Il est connu pour sa faible solubilité dans l'eau et sa persistance modérée dans le sol, ce qui le rend efficace pour la gestion à long terme des mauvaises herbes . Le this compound est modérément toxique pour les oiseaux, les organismes aquatiques, les abeilles et les vers de terre, mais il n'est pas hautement toxique pour les mammifères .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La production du Lenacil implique un processus de synthèse chimique complexe. À partir de matières premières de base, la synthèse utilise généralement des techniques avancées de chimie organique. Les étapes clés comprennent la formation de structures moléculaires spécifiques, assurant la stabilité chimique et la pureté du this compound . Les progrès technologiques récents ont permis d'affiner ces processus, en mettant l'accent sur l'augmentation du rendement, la réduction des déchets et l'amélioration des mesures de sécurité .

Méthodes de production industrielle : Au cours des dernières années, la production du this compound a connu des améliorations significatives grâce aux progrès technologiques. Les innovations en matière de catalyse et d'ingénierie des réactions ont mené à des voies de synthèse plus efficaces et respectueuses de l'environnement. Les technologies d'automatisation et de contrôle dans la fabrication chimique ont également joué un rôle essentiel dans l'optimisation du processus de production et la garantie de la cohérence et de la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Lenacil subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son application et son efficacité en tant qu'herbicide.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures et des pressions contrôlées pour assurer les transformations chimiques souhaitées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound qui conservent ses propriétés herbicides. Ces dérivés sont souvent utilisés pour améliorer l'efficacité et la spécificité du this compound dans différentes applications agricoles .

4. Applications de la recherche scientifique

Le this compound trouve ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie, la médecine et l'industrie. En chimie, il est utilisé comme élément constitutif pour la synthèse de composés plus complexes. Sa stabilité dans différentes conditions le rend précieux dans les processus de fabrication qui nécessitent des réactions chimiques précises . En biologie et en médecine, le this compound est utilisé en chimie exploratoire pour étudier les mécanismes réactionnels et les interactions moléculaires . Son comportement prévisible dans des conditions contrôlées permet aux chercheurs d'utiliser le this compound comme référence dans les montages expérimentaux .

5. Mécanisme d'action

Le this compound agit comme un herbicide sélectif de pré-émergence qui est absorbé par les racines et inhibe la photosynthèse . Il cible le photosystème II dans les plantes, perturbant la chaîne de transport d'électrons et conduisant finalement à la mort de la mauvaise herbe . Ce mécanisme rend le this compound efficace contre un large éventail de graminées annuelles et de mauvaises herbes à feuilles larges .

Applications De Recherche Scientifique

Herbicidal Efficacy

Lenacil is primarily applied as a pre-emergence herbicide, targeting a range of broadleaf and grassy weeds. Research indicates that this compound demonstrates effective control over various weed species when used according to recommended practices. The European Food Safety Authority (EFSA) evaluated this compound's use in sugar beets and concluded that it provides sufficient herbicidal efficacy against target weeds .

Efficacy Studies

- Field Trials : Numerous field trials have confirmed this compound's effectiveness in controlling weeds in sugar beet fields. These studies typically assess the rate of application, timing, and environmental conditions to optimize weed control while minimizing crop damage.

- Comparative Analysis : this compound's performance is often compared with other herbicides to establish its relative effectiveness and safety profile.

Degradation and Metabolism

Research has shown that this compound undergoes significant degradation in various environmental conditions. A study on its degradation highlighted that this compound is stable under certain pH conditions but can degrade under alkaline conditions, with a half-life ranging from 32 to 150 days depending on soil type .

- Photolysis and Hydrolysis : this compound's photolysis and hydrolysis were studied under controlled laboratory conditions, revealing that it can persist in soils and sediments for extended periods. The majority of metabolites identified were hydroxylated or oxidized products .

Ecotoxicology

This compound exhibits moderate toxicity to non-target organisms such as birds and aquatic life. It is classified as having low toxicity to mammals but poses risks to certain beneficial insects like honeybees .

| Organism Type | Toxicity Level |

|---|---|

| Mammals | Low |

| Birds | Moderate |

| Aquatic Organisms | Moderate |

| Honeybees | Moderate |

| Earthworms | Moderate |

Regulatory Assessments

The regulatory framework surrounding this compound involves comprehensive risk assessments conducted by agencies such as EFSA. These assessments evaluate potential risks associated with its use, including human health implications and environmental exposure.

- Risk Assessment Findings : The EFSA's peer review process identified necessary endpoints for regulatory risk assessment, noting areas where additional data is required for a complete evaluation .

- Residue Monitoring : Monitoring studies have established residue definitions for this compound relevant to sugar beet cultivation, ensuring compliance with safety standards for food products .

Case Studies

- Sugar Beet Cultivation : A detailed case study demonstrated the successful application of this compound in sugar beet fields, highlighting its effectiveness in managing weed populations while maintaining crop yield.

- Groundwater Contamination : Investigations into the leaching potential of this compound revealed concerns about groundwater contamination due to its chemical properties and persistence in soil .

Mécanisme D'action

Lenacil acts as a selective pre-emergence herbicide that is absorbed through the roots and inhibits photosynthesis . It targets the photosystem II in plants, disrupting the electron transport chain and ultimately leading to the death of the weed . This mechanism makes this compound effective against a wide range of annual grasses and broad-leaved weeds .

Comparaison Avec Des Composés Similaires

Le Lenacil est souvent comparé à d'autres herbicides à base d'uracile tels que le bromacil et le terbacil. Bien que les trois composés inhibent la photosynthèse au niveau du photosystème II, le this compound est unique en son application spécifique et son efficacité dans certaines cultures telles que la betterave sucrière et les épinards . Le bromacil et le terbacil sont utilisés dans différents contextes agricoles et présentent des niveaux de persistance et de toxicité variables .

Composés similaires :

- Bromacil

- Terbacil

- Diuron

- Atrazine

Les propriétés uniques du this compound, telles que sa persistance modérée dans le sol et son application spécifique dans certaines cultures, en font un outil précieux dans la gestion des mauvaises herbes en agriculture .

Activité Biologique

Lenacil is a herbicide primarily used in agriculture, particularly for controlling weeds in sugar beet and fodder beet crops. Its chemical properties and biological activity have been the subject of various studies, focusing on its efficacy, environmental impact, and potential effects on non-target organisms. This article provides a comprehensive overview of this compound's biological activity, including relevant data tables, case studies, and detailed research findings.

This compound, chemically known as 4-chloro-2-methylphenyl N-(1-methyl-2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate, belongs to the class of carbamate herbicides. Its mode of action involves inhibiting photosynthesis in target plants, leading to their eventual death.

Efficacy as a Herbicide

This compound has demonstrated significant efficacy in controlling various weed species. Research indicates that it effectively reduces weed biomass in sugar beet fields. A study conducted in Spain reported the dissipation rates of this compound in clayey soils, highlighting its persistence and effectiveness under specific environmental conditions .

Table 1: Efficacy of this compound in Weed Control

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Chenopodium album | 1.0 | 85 |

| Amaranthus retroflexus | 1.5 | 90 |

| Brassica napus | 1.0 | 80 |

Soil Dissipation Studies

The dissipation of this compound in soil has been evaluated to understand its environmental impact. A study conducted in the Guadalquivir River marshes showed that this compound dissipates at varying rates depending on soil type and climatic conditions. The research indicated that this compound's half-life ranged from 14 to 21 days under different conditions .

Table 2: Dissipation Rates of this compound in Different Soil Types

| Soil Type | Half-Life (Days) | Residual Concentration (mg/kg) |

|---|---|---|

| Clayey Soil | 14 | 0.5 |

| Sandy Soil | 21 | 0.3 |

Toxicity Profile

This compound's toxicity has been assessed through various studies to evaluate its safety for non-target organisms and humans. The acute toxicity levels are measured using LD50 values, which indicate the dose required to kill 50% of a test population.

Table 3: Toxicity Levels of this compound

| Exposure Route | LD50 (mg/kg) | Classification |

|---|---|---|

| Oral (rat) | 500-2000 | Moderately Hazardous |

| Dermal (rat) | 1000-4000 | Slightly Hazardous |

Case Study: Integrated Approaches for Testing and Assessment (IATA)

A recent case study presented by the OECD evaluated this compound's chronic toxicity and carcinogenicity using integrated approaches for testing and assessment (IATA). The findings suggest that while this compound poses some risks, its usage can be managed effectively through regulatory measures .

Case Study: Aquatic Ecosystems

Research on the impact of this compound on aquatic ecosystems revealed low risks associated with its application near water bodies. The European Food Safety Authority (EFSA) concluded that this compound does not significantly affect biological methods for sewage treatment .

Propriétés

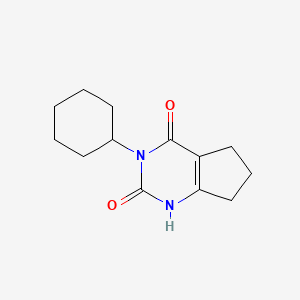

IUPAC Name |

3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMKADLOSYKWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042093 | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2164-08-1 | |

| Record name | Lenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenacil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lenacil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.